N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

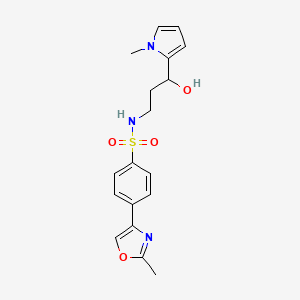

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-methyloxazol-4-yl substituent at the para position of the benzene ring and a 3-hydroxy-3-(1-methylpyrrol-2-yl)propyl chain attached to the sulfonamide nitrogen. The hydroxyl group may enhance solubility, while the oxazole and pyrrole moieties could contribute to binding interactions via hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-13-20-16(12-25-13)14-5-7-15(8-6-14)26(23,24)19-10-9-18(22)17-4-3-11-21(17)2/h3-8,11-12,18-19,22H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXQFDWJGBZQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCC(C3=CC=CN3C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Pyrrole Ring : Contributes to the compound's unique reactivity and biological properties.

- Benzenesulfonamide Core : Known for its role in various biological activities.

- Hydroxypropyl and Methyloxazole Groups : These functional groups enhance solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 358.42 g/mol |

| CAS Number | 2034587-12-5 |

This compound primarily acts as a histone deacetylase (HDAC) inhibitor . HDACs are crucial in regulating gene expression by modifying histones, which can lead to:

- Cell Cycle Arrest : Inducing growth inhibition in cancer cells.

- Apoptosis : Promoting programmed cell death in malignant cells.

Additionally, the compound may interact with various enzymes and receptors, influencing several biochemical pathways related to inflammation and neurodegeneration.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Cancer Therapy : As an HDAC inhibitor, it shows promise in treating various cancers by altering gene expression patterns associated with tumor growth and survival.

- Neuroprotection : Potential applications in neurodegenerative diseases due to its ability to modulate pathways involved in neuronal survival and inflammation.

- Anti-inflammatory Effects : The structural components suggest possible anti-inflammatory properties that warrant further investigation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

Study 1: HDAC Inhibition

In vitro studies demonstrated that the compound effectively inhibited HDAC activity in cancer cell lines, leading to increased histone acetylation and altered gene expression profiles associated with apoptosis and cell cycle regulation.

Study 2: Neuroprotective Effects

Research on animal models indicated that treatment with this compound reduced neuroinflammation and improved cognitive functions in models of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Study 3: Structure-Activity Relationship (SAR)

SAR studies revealed that modifications to the methyloxazole group enhanced the compound's potency as an HDAC inhibitor, indicating pathways for optimizing its therapeutic efficacy.

Comparison with Similar Compounds

Key Observations :

- Halogen Substituents : Bromo (Br) and fluoro (F) in exhibit distinct effects; bromo raises melting points (184–186°C) due to stronger intermolecular forces, while fluoro lowers it (144–146°C) .

- Heterocyclic Moieties : The target compound’s 2-methyloxazole and pyrrole groups may improve binding specificity compared to pyrazole or pyrimidine-based analogues .

Physicochemical Properties

- Melting Points: Halogenated derivatives (e.g., Br, Cl) generally exhibit higher melting points than non-halogenated ones, attributed to increased molecular symmetry and van der Waals interactions . The target compound’s oxazole and hydroxyl groups may lower its melting point relative to bromo/chloro analogues.

- Solubility : The hydroxyl group in the target compound likely enhances aqueous solubility compared to CF₃- or perfluorinated derivatives (e.g., ), which are highly lipophilic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and how can reaction conditions be standardized?

- Methodology : Multi-step synthesis typically involves coupling sulfonamide precursors with pyrrole and oxazole intermediates under reflux conditions. Key steps include:

- Sulfonylation : Reacting 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride with the hydroxypropyl-pyrrole intermediate in anhydrous dichloromethane (DCM) using triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .

- Monitoring : Thin-layer chromatography (TLC, Rf ~0.3 in ethyl acetate) or high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. How can structural characterization of this compound be rigorously validated?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrrole C-H protons at δ 6.5–7.0 ppm, oxazole methyl at δ 2.4 ppm) .

- X-ray crystallography : Refinement via SHELXL (for small-molecule resolution) and visualization with ORTEP-3 to resolve stereochemistry and hydrogen-bonding networks .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₃O₄S: 388.13) .

Q. What solvent systems are compatible with this compound for in vitro assays?

- Methodology : Solubility screening in DMSO (≥50 mM stock solutions) followed by dilution in aqueous buffers (PBS, pH 7.4). Avoid chloroform due to potential sulfonamide degradation. For crystallization trials, test mixtures of DMSO/water or methanol/ethyl acetate .

Q. How can researchers mitigate batch-to-batch variability during synthesis?

- Methodology :

- Stoichiometric control : Use automated syringe pumps for slow reagent addition (e.g., dropwise addition of acyl chlorides).

- Quality control : Implement in-process NMR or IR (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) to monitor intermediate purity .

- Standardized workup : Consistent recrystallization solvents (e.g., ethanol/water 3:1 v/v) and drying under vacuum (40°C, 24 h) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the pyrrole and oxazole moieties?

- Methodology :

- Analog synthesis : Replace the 1-methylpyrrole with 1-ethylpyrrole or substitute oxazole with thiazole. Compare activity in kinase inhibition assays (e.g., IC₅₀ shifts) .

- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR), focusing on hydrogen bonding with the sulfonamide group .

- Pharmacophore mapping : Overlay analogs to identify critical hydrophobic (oxazole methyl) and polar (sulfonamide) features .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

- Methodology :

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1 mM) in kinase assays .

- Solubility correction : Pre-treat compounds with 0.1% Tween-80 to ensure uniform dissolution .

- Metabolite profiling : LC-MS/MS to detect in situ degradation (e.g., hydroxylation at the propyl chain) during prolonged incubations .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodology :

- High-resolution X-ray diffraction : Collect data at 100 K (λ = 0.71073 Å) and refine with SHELXL. Analyze electron density maps for pyrrole N-H vs. keto-enol tautomers .

- Comparative analysis : Overlay structures with analogs (e.g., replacing oxazole with isoxazole) to assess tautomer stability .

Q. What methodologies enable pharmacokinetic profiling of this compound in preclinical models?

- Methodology :

- In vitro stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Permeability assays : Caco-2 cell monolayers to predict intestinal absorption (Papp < 1 × 10⁻⁶ cm/s suggests poor bioavailability) .

- Plasma protein binding : Equilibrium dialysis with radiolabeled compound to measure unbound fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.